molecular formula C19H21N3O B1668554 2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 78279-88-6

2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1668554
CAS RN: 78279-88-6
M. Wt: 307.4 g/mol
InChI Key: GWAKPCRBHTWEKQ-UHFFFAOYSA-N
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Description

CH 141 is a new type of peripheral vasodilator.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of tetrahydroisoquinoline, which includes 2-[(3-Phenyl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, exhibit potential anticancer activity. For instance, a study discovered that certain derivatives of tetrahydroisoquinoline demonstrated strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines (Xinhua Liu et al., 2009).

Antibacterial Activity

In the realm of antibacterial research, some tetrahydroisoquinoline derivatives have shown strong inhibition of Staphylococcus aureus and Bacillus subtilis DNA gyrases, suggesting their potential as antibacterial agents (Xinhua Liu et al., 2009).

Neuroprotective Effects

Tetrahydroisoquinolines have been identified in parkinsonian and normal human brains. Their presence and alterations in levels have been associated with Parkinson's disease, indicating their potential neurotoxic or neuroprotective roles. For example, 1,2,3,4-tetrahydroisoquinoline and its derivatives were found in higher concentrations in parkinsonian brains (T. Niwa et al., 1987). Additionally, studies have shown that certain tetrahydroisoquinoline compounds can protect dopaminergic neurons, which is crucial in Parkinson's disease research (Y. Kotake et al., 2005).

properties

CAS RN

78279-88-6

Product Name

2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine

InChI

InChI=1S/C19H21N3O/c1-2-7-16(8-3-1)19-20-12-18(23-21-19)14-22-11-10-15-6-4-5-9-17(15)13-22/h1-9,18H,10-14H2,(H,20,21)

InChI Key

GWAKPCRBHTWEKQ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
CH 141
CH-141
PTHIQDO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-[(3-Phenyl-5,6-dihydro-2h-1,2,4-oxadiazin-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

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